2-[(2-Methylphenoxy)acetyl]benzamide
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Overview
Description
2-[(2-Methylphenoxy)acetyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-methylphenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenoxy)acetyl]benzamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with benzamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenoxy)acetyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Brominated derivatives.
Scientific Research Applications
2-[(2-Methylphenoxy)acetyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenoxy)acetyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenoxy)acetic acid
- 2-(2-Methylphenoxy)acetyl chloride
- 2-(2-Methylphenoxy)acetamide
Uniqueness
2-[(2-Methylphenoxy)acetyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
93887-41-3 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[2-(2-methylphenoxy)acetyl]benzamide |
InChI |
InChI=1S/C16H15NO3/c1-11-6-2-5-9-15(11)20-10-14(18)12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3,(H2,17,19) |
InChI Key |
GXNUKSDUSXEYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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